Ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its unique structure, which includes a piperidine ring substituted with an ethyl group and a phenoxyethyl group containing chlorine and methyl substituents. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-3,6-dimethylphenol with ethylene oxide to form 2-(2-chloro-3,6-dimethylphenoxy)ethanol. This intermediate is then reacted with piperidine-4-carboxylic acid ethyl ester under acidic conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine
- Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate
- Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride
Uniqueness
Ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific substitution pattern on the phenoxyethyl group and the presence of both chlorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO3.ClH/c1-4-22-18(21)15-7-9-20(10-8-15)11-12-23-17-14(3)6-5-13(2)16(17)19;/h5-6,15H,4,7-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMIWYHXJYYACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=C(C=CC(=C2Cl)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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